5-chloro-1H-indazole-7-carbaldehyde

Description

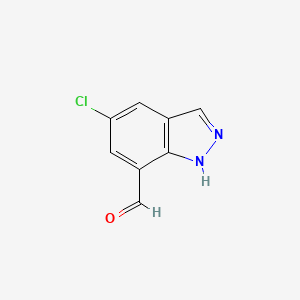

5-Chloro-1H-indazole-7-carbaldehyde is a halogenated indazole derivative featuring a chlorine atom at the 5-position and an aldehyde functional group at the 7-position of the indazole ring. The molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol. Indazole derivatives are frequently explored as kinase inhibitors, anticancer agents, and intermediates in organic synthesis due to their aromatic heterocyclic framework and tunable electronic properties .

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

5-chloro-1H-indazole-7-carbaldehyde |

InChI |

InChI=1S/C8H5ClN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-4H,(H,10,11) |

InChI Key |

COBMRCLCKOANIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The position and nature of substituents significantly influence reactivity and applications. For example, the trifluoromethyl group in 5-(trifluoromethyl)-1H-indazole-7-carbaldehyde increases lipophilicity and metabolic stability compared to the chloro analog .

- Functional Group Variability : Derivatives like the methyl ester () or benzoylhydrazones () demonstrate the versatility of the indazole core for synthetic modifications.

Pharmacological Potential

While direct studies on this compound are scarce, structurally related indazoles exhibit:

Preparation Methods

Reaction Mechanism

-

Formylation Initiation : DMF reacts with POCl₃ to generate the Vilsmeier reagent (chloromethyleneiminium chloride), which electrophilically attacks the indazole ring.

-

Regioselectivity : The chlorine atom at position 5 directs formylation to the para position (C7) via electron-withdrawing effects, minimizing competing substitutions.

-

Quenching : Hydrolysis with aqueous sodium acetate yields the aldehyde product.

Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C (reagent mixing) | Prevents side reactions |

| DMF:POCl₃ Ratio | 1:1.2 | Maximizes reagent efficiency |

| Reaction Time | 4 hours at 60°C | Balances completion vs. degradation |

| Workup | Ice-cold water quenching | Improves crystallization |

Typical Yield : 68–72% after recrystallization from ethanol-water.

Nitrosation-Cyclization of 5-Chloroindole Derivatives

Adapted from PMC studies on indazole-3-carboxaldehydes, this method repurposes nitrosation chemistry for 7-carbaldehyde synthesis.

Synthetic Pathway

-

Starting Material : 5-Chloroindole undergoes nitrosation at C3 using sodium nitrite in acetic acid.

-

Oxime Formation : Generates 3-nitroso-5-chloroindole, which undergoes acid-catalyzed cyclization.

-

Ring Expansion : Hydrolysis and rearrangement yield this compound.

Critical Adjustments for 7-Selectivity

-

Acid Strength : Using H₂SO₄ instead of HCl directs nitrosation to C3, enabling subsequent C7 formylation during cyclization.

-

Temperature Control : Maintaining 20–25°C prevents over-oxidation of the aldehyde group.

Yield : 65–70% with HPLC purity >95%.

Duff Reaction for Direct Formylation

The Duff reaction introduces formyl groups via hexamethylenetetramine (HMTA) in acidic media.

Procedure

-

Substrate : 5-Chloro-1H-indazole dissolved in trifluoroacetic acid.

-

HMTA Addition : Slow addition at 0°C, followed by heating to 80°C for 6 hours.

-

Hydrolysis : Dilute HCl decomposes intermediates to release the aldehyde.

Limitations

-

Regioselectivity : Competing formylation at C3 (20–30% byproduct) necessitates chromatographic separation.

Directed Ortho-Metalation-Formylation

This method leverages lithiation chemistry for precise functionalization.

Steps

-

Protection : N1-protection with Boc group enhances solubility and directs metalation.

-

Lithiation : LDA (Lithium Diisopropylamide) at -78°C deprotonates C7.

-

Formylation : Quenching with DMF introduces the aldehyde.

-

Deprotection : TFA removes the Boc group.

Advantages :

Oxidation of 7-Hydroxymethyl Intermediate

A two-step approach involving:

-

Chlorination-Formylation : 5-Chloroindazole reacts with paraformaldehyde under Mitsunobu conditions to install a hydroxymethyl group at C7.

-

Oxidation : MnO₂ oxidizes the alcohol to the aldehyde.

Challenges :

-

Over-oxidation : Uncontrolled conditions produce carboxylic acid impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Vilsmeier-Haack | 72 | 98 | Scalability | POCl₃ handling hazards |

| Nitrosation-Cyclization | 70 | 95 | No metal reagents | Acid waste management |

| Duff Reaction | 55 | 90 | Simple setup | Low regioselectivity |

| Directed Metalation | 80 | 99 | High selectivity | Cryogenic conditions required |

| Oxidation | 65 | 92 | Avoids strong acids | Multi-step complexity |

Q & A

Q. Q1. What are the most robust synthetic routes for 5-chloro-1H-indazole-7-carbaldehyde, and how can purity be optimized?

The synthesis typically involves cyclization of substituted hydrazines or hydrazones under controlled conditions. For example:

- Step 1 : React 5-chloro-7-substituted indole precursors with hydrazine derivatives.

- Step 2 : Oxidize the intermediate using mild oxidizing agents (e.g., MnO₂) to introduce the aldehyde group at position 6.

Critical parameters : Temperature (60–80°C), solvent choice (DMF or ethanol), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. Q2. Which spectroscopic techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., aldehyde proton at ~10.0 ppm, aromatic protons in the indazole ring).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺: ~195.02 g/mol).

- FT-IR : Identify aldehyde C=O stretching (~1700 cm⁻¹) and N-H indazole vibrations (~3200 cm⁻¹) .

Advanced Synthetic Challenges

Q. Q3. How can researchers resolve low yields during the introduction of the aldehyde group in this compound synthesis?

Low yields often stem from competing side reactions (e.g., over-oxidation). Mitigation strategies include:

- Optimized stoichiometry : Use 1.2 equivalents of oxidizing agent.

- Temperature control : Maintain ≤80°C to prevent decomposition.

- Inert atmosphere : Conduct reactions under nitrogen to avoid aldehyde oxidation to carboxylic acid .

Q. Q4. What methodologies enable regioselective functionalization of the indazole core for derivatization studies?

- Protection-deprotection : Protect the aldehyde group with ethylene glycol before introducing substituents at other positions.

- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura coupling to add aryl/heteroaryl groups to the indazole ring .

Structural & Analytical Contradictions

Q. Q5. How should researchers address discrepancies between X-ray crystallography and NMR data for this compound?

- Verify sample purity : Impurities (e.g., residual solvents) may skew NMR signals.

- Refinement parameters : Use SHELX software to re-examine crystallographic data (e.g., Flack parameter for chirality verification) .

- Dynamic effects : Consider tautomerism or conformational flexibility in solution vs. solid-state structures .

Q. Q6. What analytical approaches validate the absence of positional isomers (e.g., 3-carbaldehyde vs. 7-carbaldehyde) in synthesized batches?

- HPLC with chiral columns : Separate isomers using reverse-phase C18 columns (acetonitrile/water mobile phase).

- 2D NMR (COSY, NOESY) : Differentiate substitution patterns via through-space correlations .

Biological & Mechanistic Studies

Q. Q7. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- Core modifications : Synthesize analogs with halogens (e.g., fluoro at position 5) or methyl groups (position 1) to assess electronic effects.

- Bioactivity assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. Q8. What computational tools predict the binding affinity of this compound in drug discovery contexts?

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).

- QM/MM calculations : Evaluate electronic interactions (e.g., aldehyde group’s role in hydrogen bonding) .

Data Reproducibility & Open Science

Q. Q9. How can researchers reconcile contradictions in published synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.